molecular formula C13H29N3 B3234189 N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine CAS No. 1353965-54-4

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

Cat. No.: B3234189
CAS No.: 1353965-54-4
M. Wt: 227.39 g/mol
InChI Key: VCQRHQPOPDTDMB-UHFFFAOYSA-N
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Description

N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine is a chemical compound with a complex structure that includes multiple functional groups. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with cyclohexane-1,2-diamine

  • Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic reactions under controlled conditions to ensure high yield and purity. The use of specific catalysts and solvents can optimize the reaction process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at different positions on the cyclohexane ring, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various alkyl halides and strong acids can be used to facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, and carboxylic acids.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Alkylated derivatives of the cyclohexane ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It can serve as a ligand in biological studies, interacting with various biomolecules. Medicine: Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The aminoethyl group can form hydrogen bonds, while the isopropyl and dimethyl groups can engage in hydrophobic interactions. These interactions can influence biological pathways and chemical processes.

Comparison with Similar Compounds

  • N-(2-Aminoethyl)ethanolamine: Used as a building block for fabric softeners and surfactants.

  • Tris(2-aminoethyl)amine: Another compound with multiple aminoethyl groups, used in various chemical applications.

This compound's versatility and reactivity make it a valuable asset in scientific research and industrial applications. Its unique structure and properties continue to drive innovation and discovery in various domains.

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Properties

IUPAC Name

2-N-(2-aminoethyl)-1-N,1-N-dimethyl-2-N-propan-2-ylcyclohexane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N3/c1-11(2)16(10-9-14)13-8-6-5-7-12(13)15(3)4/h11-13H,5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQRHQPOPDTDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCCCC1N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601141144
Record name 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353965-54-4
Record name 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353965-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanediamine, N1-(2-aminoethyl)-N2,N2-dimethyl-N1-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601141144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
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N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
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N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine
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N-(2-Amino-ethyl)-N-isopropyl-N',N'-dimethyl-cyclohexane-1,2-diamine

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